4-(Aminomethyl)-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride
CAS No.: 1177296-22-8
VCID: VC3103113
Molecular Formula: C12H15ClF2N2O
Molecular Weight: 276.71 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(Aminomethyl)-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride is a research compound of significant interest in medicinal chemistry. It features a pyrrolidinone core substituted with a difluorobenzyl group and an aminomethyl moiety, which may influence its interaction with biological targets. This compound is primarily explored for its potential as a therapeutic agent due to its structural features that suggest possible interactions with various biological targets. Biological ActivityThe biological activity of 4-(Aminomethyl)-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride can be attributed to its structural features. Preliminary studies suggest several potential mechanisms:
PharmacokineticsUnderstanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of this compound. Preliminary data indicate:
Medicinal ChemistryThis compound is primarily explored for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Targeting Neurological DisordersPreliminary studies indicate that compounds with similar structures may exhibit neuroprotective effects. Research into its efficacy against conditions such as Alzheimer's disease and Parkinson's disease is ongoing. Synthesis of Novel CompoundsThe compound serves as a building block in the synthesis of other bioactive molecules. Its unique functional groups allow for modifications that can lead to derivatives with enhanced biological activity.
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 1177296-22-8 | ||||||
Product Name | 4-(Aminomethyl)-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride | ||||||
Molecular Formula | C12H15ClF2N2O | ||||||
Molecular Weight | 276.71 g/mol | ||||||
IUPAC Name | 4-(aminomethyl)-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one;hydrochloride | ||||||
Standard InChI | InChI=1S/C12H14F2N2O.ClH/c13-10-2-1-3-11(14)9(10)7-16-6-8(5-15)4-12(16)17;/h1-3,8H,4-7,15H2;1H | ||||||
Standard InChIKey | DESWGAODBYCKQQ-UHFFFAOYSA-N | ||||||
SMILES | C1C(CN(C1=O)CC2=C(C=CC=C2F)F)CN.Cl | ||||||
Canonical SMILES | C1C(CN(C1=O)CC2=C(C=CC=C2F)F)CN.Cl | ||||||
PubChem Compound | 72716146 | ||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume